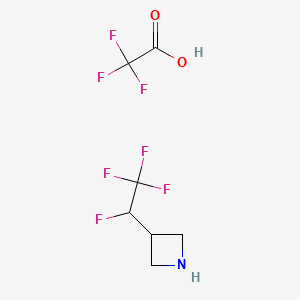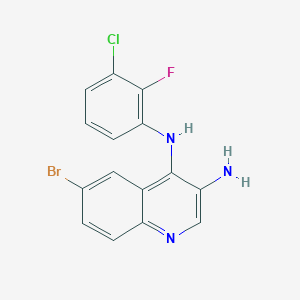
6-bromo-4-N-(3-chloro-2-fluorophenyl)quinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-N-(3-chloro-2-fluorophenyl)quinoline-3,4-diamine is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-N-(3-chloro-2-fluorophenyl)quinoline-3,4-diamine typically involves multiple steps, including halogenation, amination, and coupling reactionsThe final step involves the amination of the quinoline ring to introduce the diamine functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-4-N-(3-chloro-2-fluorophenyl)quinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives. Substitution reactions can lead to the formation of new quinoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-bromo-4-N-(3-chloro-2-fluorophenyl)quinoline-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-bromo-4-N-(3-chloro-2-fluorophenyl)quinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In cancer research, it may induce apoptosis in cancer cells by interfering with cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-4-chloroquinoline: Shares the quinoline core structure but lacks the 3-chloro-2-fluorophenyl group and diamine functionality.
6-bromo-3-chloro-2-fluorophenacyl bromide: Contains similar halogen atoms but differs in its overall structure and functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness .
Propiedades
Fórmula molecular |
C15H10BrClFN3 |
|---|---|
Peso molecular |
366.61 g/mol |
Nombre IUPAC |
6-bromo-4-N-(3-chloro-2-fluorophenyl)quinoline-3,4-diamine |
InChI |
InChI=1S/C15H10BrClFN3/c16-8-4-5-12-9(6-8)15(11(19)7-20-12)21-13-3-1-2-10(17)14(13)18/h1-7H,19H2,(H,20,21) |
Clave InChI |
OEKMQUPJORGAET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)F)NC2=C3C=C(C=CC3=NC=C2N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)

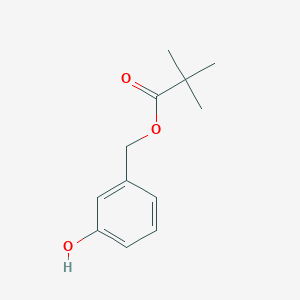
![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)

![3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile](/img/structure/B13886643.png)

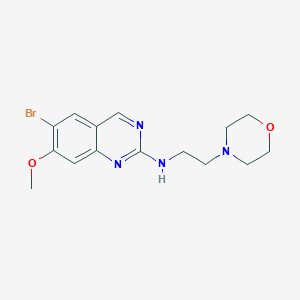
![[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate](/img/structure/B13886665.png)
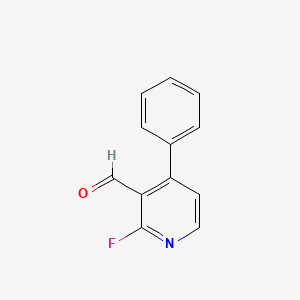
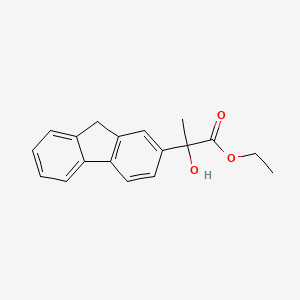
![N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({[bis(propan-2-yl)amino](methoxy)phosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide](/img/structure/B13886677.png)
